N-(4-tert-Butylbenzyl)aniline
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Overview
Description
N-(4-tert-Butylbenzyl)aniline is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound consists of an aniline moiety attached to a benzyl group, which is further substituted with a tert-butyl group at the para position. The molecular formula of this compound is C17H21N, and it has a molecular weight of 239.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylbenzyl)aniline typically involves the reaction of 4-tert-butylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The reaction can be represented as follows:
4-tert-Butylbenzyl chloride+AnilineBase, Solvent, Refluxthis compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, at the ortho and para positions relative to the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
N-(4-tert-Butylbenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylbenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the aniline group, which can donate electron density to electrophilic centers. This interaction can lead to the formation of covalent bonds with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl aniline: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylaniline: Lacks the benzyl group, affecting its reactivity and applications.
N-(4-Methylbenzyl)aniline: Contains a methyl group instead of a tert-butyl group, leading to different steric effects and reactivity.
Uniqueness
N-(4-tert-Butylbenzyl)aniline is unique due to the presence of both the benzyl and tert-butyl groups, which confer distinct steric and electronic properties. These features influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVPLXNUBVKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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